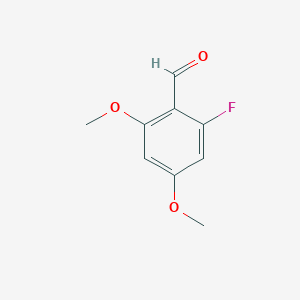

2-Fluoro-4,6-dimethoxybenzaldehyde

Descripción general

Descripción

2-Fluoro-4,6-dimethoxybenzaldehyde is a fluorinated aromatic aldehyde . It is an organic building block used in chemical synthesis . It is available in solid form .

Molecular Structure Analysis

The molecular formula of this compound is C9H9FO3 . The InChI code is 1S/C9H9FO3/c1-12-6-3-8 (10)7 (5-11)9 (4-6)13-2/h3-5H,1-2H3 .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound include a molecular weight of 184.17 and a density of 1.2±0.1 g/cm3 . It is a solid at room temperature .Aplicaciones Científicas De Investigación

Crystal Structure and Vibrational Spectra

The compound's molecular structure has been explored through X-ray diffraction techniques and vibrational spectroscopy. One study focused on a closely related compound, 2-fluoro-4-bromobenzaldehyde (FBB), revealing insights into its molecular structure and properties. The research utilized density functional theory (DFT) simulations, confirming the molecular structure and providing a detailed understanding of the molecular dimer formed by intermolecular hydrogen bonding. This study also delved into the vibrational modes of the molecule, identifying characteristic frequencies and providing a comprehensive analysis of the compound's crystal structure and vibrational properties (Tursun et al., 2015).

Synthesis and Anticancer Activity

Another significant application involves the synthesis of fluorinated analogs of combretastatin A-4, a compound known for its anticancer properties. The synthesis process incorporates fluorinated benzaldehydes, including 2-fluoro-4,6-dimethoxybenzaldehyde derivatives. This research highlighted the potential of these fluorinated analogs in retaining the potent cell growth inhibitory properties of combretastatin A-4, marking an important contribution to the field of anticancer drug development (Lawrence et al., 2003).

Applications in Fluorescence Sensing

The compound also plays a role in the development of fluorescent sensors. One study developed a novel and simple fluorophore, p-dimethylaminobenzaldehyde thiosemicarbazone (DMABTS), which demonstrated the ability to detect mercuric ions in aqueous solutions. The fluorescence intensity of DMABTS was significantly quenched upon interaction with Hg(2+) ions, indicating its potential as a selective and sensitive fluorescent sensor (Yu et al., 2006).

Mecanismo De Acción

Safety and Hazards

The safety data sheet for 2-Fluoro-4,6-dimethoxybenzaldehyde indicates that it is considered hazardous by the 2012 OSHA Hazard Communication Standard . It may cause skin corrosion/irritation, serious eye damage/eye irritation, and specific target organ toxicity (single exposure) with the target organ being the respiratory system .

Propiedades

IUPAC Name |

2-fluoro-4,6-dimethoxybenzaldehyde | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9FO3/c1-12-6-3-8(10)7(5-11)9(4-6)13-2/h3-5H,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MRXOVFKDPODHDQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=C(C(=C1)F)C=O)OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9FO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

184.16 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![5-[(2-Methoxy-ethylamino)-methyl]-1,3-dimethyl-1,3-dihydro-benzoimidazol-2-one hydrochloride](/img/structure/B2757374.png)

![2-[7-(4-chlorophenyl)-4-oxothieno[3,2-d]pyrimidin-3(4H)-yl]-N-(4-fluorobenzyl)acetamide](/img/structure/B2757377.png)

![3-(tetrahydro-2H-pyran-4-yl)-3,4,5,6-tetrahydro-1H-1,5-methanopyrido[1,2-a][1,5]diazocin-8(2H)-one hydrochloride](/img/structure/B2757378.png)

![3-(3-Chloro-4-methylphenyl)-6-[(2-methylphenyl)methyl]triazolo[4,5-d]pyrimidin-7-one](/img/structure/B2757384.png)

![2-(benzo[d]thiazol-2-ylthio)-N-(2-(3-(furan-2-yl)-6-oxopyridazin-1(6H)-yl)ethyl)acetamide](/img/structure/B2757391.png)

![N-{2-[2-(4-fluorophenyl)-4-methyl-1,3-thiazol-5-yl]ethyl}-3-phenylpropanamide](/img/structure/B2757393.png)